Germole, 1,1,3,4-tetramethyl-
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Overview
Description
Germole, 1,1,3,4-tetramethyl- is an organogermanium compound with the molecular formula C₈H₁₄Ge. It is a member of the germole family, which are five-membered heterocyclic compounds containing germanium. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Germole, 1,1,3,4-tetramethyl- typically involves the reaction of germanium tetrachloride with an appropriate organolithium reagent. One common method is the reaction of germanium tetrachloride with 1,1,3,4-tetramethyl-1,3-butadiene in the presence of a base such as lithium diisopropylamide (LDA). The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for Germole, 1,1,3,4-tetramethyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
Germole, 1,1,3,4-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germole oxides.
Reduction: Reduction reactions can convert germole derivatives to their corresponding germolanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions typically involve halogenating agents or organometallic reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield germole oxides, while substitution reactions can produce a variety of germole derivatives with different functional groups .
Scientific Research Applications
Germole, 1,1,3,4-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organogermanium compounds.
Biology: Research is ongoing into its potential biological activities and applications in medicinal chemistry.
Medicine: Some studies suggest that organogermanium compounds may have therapeutic properties, although more research is needed.
Industry: Germole derivatives are used in the development of advanced materials, including semiconductors and optoelectronic devices
Mechanism of Action
The mechanism of action of Germole, 1,1,3,4-tetramethyl- involves its interaction with various molecular targets and pathways. The compound’s unique electronic structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, such as in catalysis or material science .
Comparison with Similar Compounds
Similar Compounds
Silole, 1,1,3,4-tetramethyl-: A silicon analog with similar structural properties but different electronic characteristics.
Stannole, 1,1,3,4-tetramethyl-: A tin analog that exhibits different reactivity due to the presence of tin instead of germanium.
Plumbole, 1,1,3,4-tetramethyl-: A lead analog with distinct chemical behavior compared to germole
Uniqueness
Germole, 1,1,3,4-tetramethyl- is unique due to the presence of germanium, which imparts specific electronic properties that are different from its silicon, tin, and lead analogs. These properties make it particularly useful in the development of advanced materials and in various chemical reactions .
Properties
CAS No. |
82763-96-0 |
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Molecular Formula |
C8H14Ge |
Molecular Weight |
182.83 g/mol |
IUPAC Name |
1,1,3,4-tetramethylgermole |
InChI |
InChI=1S/C8H14Ge/c1-7-5-9(3,4)6-8(7)2/h5-6H,1-4H3 |
InChI Key |
UQEFUUUMVQTOEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[Ge](C=C1C)(C)C |
Origin of Product |
United States |
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